Aluminum zirconium chloride hydroxide
Description
Contextualization within Polyoxometalate and Polymeric Metal Hydroxide (B78521) Systems
Polyoxometalates (POMs) are a well-defined class of inorganic compounds consisting of discrete, anionic metal-oxo clusters, typically involving early transition metals in high oxidation states. nih.gov These structures are formed through the self-assembly of metalate precursors in solution. nih.gov While the term "aluminum zirconium chloride hydroxide" does not refer to a classical, discrete polyoxometalate in the strictest sense, the underlying chemistry shares conceptual similarities. The formation of these complexes involves the hydrolysis and subsequent polymerization of aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions in aqueous solution, leading to the formation of polynuclear hydroxo-bridged species. wikipedia.orgthegoodscentscompany.com
In aqueous solutions, Al³⁺ ions form hydrated complexes and undergo hydrolysis to produce various mono- and polynuclear hydroxo complexes, such as Al₃(OH)₄⁵⁺ and the well-known Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. wikipedia.org Similarly, Zr⁴⁺ is highly prone to hydrolysis, forming tetrameric species like [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ in acidic solutions. thegoodscentscompany.comrsc.org When combined, these hydrolysis and polymerization processes lead to the formation of complex, polymeric Al-Zr-hydroxide-chloride structures. wikipedia.org These materials can be considered a form of polymeric metal hydroxide, existing as a distribution of oligomeric and polymeric species rather than a single molecular entity. wikipedia.org
The complex nature of these compounds is further highlighted by the inclusion of glycine (B1666218) in many formulations, leading to materials such as aluminum zirconium tetrachlorohydrex gly. habitablefuture.orgmdpi.com Glycine acts as a ligand, coordinating to the metal centers and influencing the polymerization process, which can stabilize smaller zirconium species. nih.gov
Scope of Academic Inquiry into this compound Complexes
Academic and industrial research into this compound complexes has been largely driven by their application as active ingredients in antiperspirants. google.com Consequently, the scope of inquiry has predominantly focused on aspects relevant to their function in these products.
Key areas of investigation include:
Synthesis and Characterization of Polymeric Species: Research has focused on methods to synthesize these complexes, often through the reaction of aluminum chlorohydrate with zirconyl hydroxychloride. google.com Characterization techniques such as Gel Permeation Chromatography (GPC) are employed to analyze the size distribution of the polymeric species formed, as the molecular size is believed to be related to efficacy. google.com
Hydrolysis and Speciation Studies: Understanding the hydrolysis behavior of Al³⁺ and Zr⁴⁺ ions, both individually and in combination, is fundamental to controlling the properties of the final product. wikipedia.orgthegoodscentscompany.com Studies have explored the various monomeric and polynuclear species that form under different pH and concentration regimes. wikipedia.org
Role of Stabilizing Agents: The effect of additives like glycine on the structure and stability of these complexes is a significant area of study. Glycine is understood to prevent excessive polymerization and gel formation, thereby maintaining the desired properties of the material. nih.gov
While detailed structural elucidation akin to that for classical polyoxometalates is limited in the public academic literature for these specific mixed-metal complexes, the existing research provides a framework for understanding their behavior as complex polymeric materials.
Detailed Research Findings
The investigation into this compound has yielded important insights into its formation and properties. The following tables summarize key data related to the hydrolysis of the constituent metal ions, which is fundamental to the structure of the final complex.
Table 1: Hydrolytic Species of Al³⁺ in Aqueous Solution This interactive table summarizes the key polynuclear species formed during the hydrolysis of Al³⁺ ions.
| Species Formula | Common Name/Structure | Conditions of Formation | Reference |
| Al₃(OH)₄⁵⁺ | Trinuclear aluminum species | Formed during the initial stages of Al³⁺ hydrolysis. | wikipedia.org |
| [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ | Keggin-ion (Al₁₃) | Formed under specific hydrolysis conditions, a well-characterized polyoxo-cation. | wikipedia.org |
| Al(OH)₃ | Aluminum hydroxide | Precipitates in neutral solutions. wikipedia.org | wikipedia.org |
Table 2: Hydrolytic Species of Zr⁴⁺ in Aqueous Solution This interactive table outlines the primary species resulting from the hydrolysis of Zr⁴⁺ ions.
| Species Formula | Common Name/Structure | Conditions of Formation | Reference |
| [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Zirconyl ion / Tetrameric zirconium species | The predominant species in aqueous solutions at pH > 0. rsc.org | thegoodscentscompany.comrsc.org |
| ZrOCl₂·8H₂O | Zirconyl chloride octahydrate | A common precursor for zirconium hydrolysis studies. | thegoodscentscompany.com |
The characterization of these materials is challenging due to their amorphous and polymeric nature. While techniques like X-ray diffraction are useful for crystalline materials, they provide limited information for these complexes. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can provide insights into the local coordination environment of the metal ions, but the complexity of the mixtures makes detailed structural assignment difficult.
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;zirconium(4+);heptachloride;heptahydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.7ClH.7H2O.2Zr/h;;7*1H;7*1H2;;/q2*+3;;;;;;;;;;;;;;;2*+4/p-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYRAHJUNAIHTP-UHFFFAOYSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Cl7H7O7Zr2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890894 | |
| Record name | Aluminum zirconium chloride hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890894 | |
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Molecular Weight |
603.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57158-29-9 | |
| Record name | Aluminum zirconium tetrachlorohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057158299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum zirconium chloride hydroxide | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum zirconium chloride hydroxide | |
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| Record name | Aluminum zirconium chloride hydroxide | |
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Historical Evolution of Chemical Understanding
Early Investigations into Aluminum and Zirconium Hydrolysis Chemistry
The path to understanding complex aluminum zirconium hydroxide (B78521) chlorides began with centuries of foundational work on its individual metallic components. The history of aluminum chemistry dates back to antiquity, with the use of alum, a naturally occurring aluminum potassium sulfate (B86663), as a mordant in dyeing processes by ancient Greeks and Romans. wikipedia.orgalidirect.co.uk For much of human history, alum was a significant commodity, but the metal it contained remained unknown. wikipedia.org During the Age of Enlightenment, scientists established that alum's earthy base, alumina (B75360), was the oxide of a new metal. wikipedia.orgunitedaluminum.com In 1825, Danish physicist Hans Christian Ørsted first isolated impure aluminum by reacting anhydrous aluminum chloride with potassium amalgam. unitedaluminum.comwebelements.com
The study of aluminum's behavior in water was a critical step. When aluminum salts are dissolved in water, the Al³⁺ ion exists as a hydrated cation, [Al(H₂O)₆]³⁺. lumenlearning.com This hydrated ion is acidic and undergoes hydrolysis, a reaction with water, to form various aluminum hydroxide species. lumenlearning.comsolvo.bg Early studies noted that this hydrolysis could be observed through changes in taste or the precipitation of alumina. zenodo.org The process is rapid, with the initial hydrolysis of the Al³⁺ ion occurring almost instantly, followed by slower polymerization reactions that form larger polynuclear species, including dimers and more complex aluminum hydroxide structures. solvo.bgrsc.org The extent and nature of these species are highly dependent on factors like pH and the concentration of the aluminum salt solution. lumenlearning.comsolvo.bg
The chemistry of zirconium in aqueous solutions is similarly characterized by a strong tendency toward hydrolysis and polymerization. psu.edu Due to the high charge (4+) and small ionic radius of the zirconium ion (Zr⁴⁺), it hydrolyzes readily, even in highly acidic solutions. psu.eduresearchgate.netoecd-nea.org Research has shown that this hydrolysis leads to the formation of various monomeric and polymeric species. researchgate.netchalmers.se A key structural unit identified in aqueous zirconium solutions is a cyclic tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which can further polymerize or aggregate depending on conditions like acidity and temperature. psu.eduresearchgate.netresearchgate.net The literature on zirconium hydrolysis is notoriously complex, with some early studies reporting contradictory findings regarding the exact nature and stability of the various polymeric species formed. oecd-nea.org
Development of Complex Aluminum and Zirconium Salts: A Chemical Perspective
The development of combined aluminum-zirconium salts was driven by specific industrial applications, particularly as antiperspirant agents. The first generation of these products utilized simple aluminum salts, beginning with aluminum chloride (AlCl₃). nih.gov However, the high acidity of aluminum chloride solutions, a direct result of the hydrolysis of the [Al(H₂O)₆]³⁺ cation, led to practical issues. nih.gov
This prompted the development of a more buffered and less acidic alternative: aluminum chlorohydrate (ACH). nih.gov ACH is a partially neutralized, polymeric form of aluminum chloride, often represented by the general formula Al₂(OH)₅Cl. It is less acidic than AlCl₃ and better tolerated. solvo.bgnih.gov
Further advancements in chemical technology led to the creation of even more complex salts by combining aluminum and zirconium compounds. nih.gov These are broadly known as aluminum zirconium chlorohydrate complexes (or ZAG salts when glycine (B1666218) is included). nih.govacs.org From a chemical perspective, these complexes were designed by blending aluminum chlorohydrate (ACH) with zirconium compounds such as zirconyl chloride (ZrOCl₂) or zirconyl hydroxychloride. nih.gov The introduction of the highly acidic Zr(IV) salt makes the resulting mixed Al-Zr salt more acidic than ACH alone, necessitating further chemical modification for stability and practical use. nih.govacs.org
| Salt Name Abbreviation | Full Chemical Name | Key Compositional Features | Reference |
|---|---|---|---|
| TRI | Aluminum Zirconium Trichlorohydrex Glycine | A ZAG salt with a specific Al:Zr and metal:Cl ratio. | acs.org |
| TETRA | Aluminum Zirconium Tetrachlorohydrex Glycine | Contains the highest amount of Zr(IV) among the common ZAG salts and is the most acidic. Noted for forming viscous gels upon hydrolysis. | nih.govacs.org |
| OCTA | Aluminum Zirconium Octachlorohydrex Glycine | Contains the lowest amount of Zr(IV) among common ZAG salts. Often supplied in an aqueous solution containing calcium chloride. | nih.govacs.org |
Influence of Glycine and Other Ligands on Complex Stability and Structure
The stability and functionality of aluminum zirconium chloride hydroxide complexes are critically dependent on the presence of ligands, with the amino acid glycine being of primary importance. nih.govgoogle.com Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. fiveable.me The stability of such complexes is influenced by several factors, including the charge and size of the metal ion and the properties of the ligand itself, such as its basicity, size, and ability to form ring structures (chelation). dalalinstitute.comrsc.orgsolubilityofthings.com
In aluminum zirconium (ZAG) salts, glycine serves two crucial chemical functions. Firstly, it acts as a buffering agent. acs.orggoogle.com The combination of ACH with acidic zirconium salts results in a product that is more acidic than ACH. nih.gov Glycine is added to buffer these mixed salts, moderating their pH. acs.org
Secondly, and perhaps more critically, glycine acts as a stabilizing ligand that prevents the polymerization of zirconium species. google.comgoogle.com In aqueous solutions, the small, active zirconium species have a tendency to polymerize over time, which can negatively impact the performance of the salt. google.com By complexing with the zirconium, glycine helps to keep the zirconium species in a less polymerized, more active state. google.com The weight ratio of zirconium to glycine is a key parameter in ensuring this stability, with research indicating optimal ratios for preventing this polymerization. google.comgoogle.com
The stabilizing effect of ligands is not limited to glycine. Other molecules have been investigated for their ability to enhance the stability of aluminum/zirconium/glycine salts. For example, Betaine (B1666868) has been studied as an additional complexation and buffering agent. google.com Research has shown that adding Betaine to an aluminum/zirconium/glycine salt can retard polymerization and, in sufficient quantities, can significantly reduce or eliminate the polymerization of the zirconium species. google.com This highlights the general principle that the strategic selection of ligands is essential for controlling the complex coordination chemistry of aluminum and zirconium in aqueous environments, thereby ensuring the stability and preserving the desired chemical properties of the final compound.
| Ligand | Metal Ratio Basis | Investigated Ratio Range (by weight or mole) | Purpose of Ligand | Reference |
|---|---|---|---|---|
| Glycine | Zr:Glycine (weight:weight) | 1:1.2 to 1:5 (with a particular focus on 1:2 to 1:3) | To stabilize aqueous solutions by reducing the polymerization of small zirconium species. | google.comgoogle.com |
| Betaine (with Glycine) | (Betaine+Glycine):Zr (mole:mole) | 0.1–3.0:1 | To act as an additional complexation and buffer agent to prevent deactivation via polymerization. | google.com |
Synthetic Methodologies and Formation Mechanisms
Precipitation and Co-precipitation Routes
Precipitation is a foundational technique for synthesizing aluminum zirconium chloride hydroxide (B78521). Co-precipitation involves the simultaneous precipitation of both aluminum and zirconium hydroxides from an aqueous solution containing their respective salts, such as aluminum chloride and zirconyl chloride. science.govgoogle.com The process is typically initiated by adjusting the pH of the solution through the addition of a base, like ammonium (B1175870) hydroxide or sodium hydroxide. google.commdpi.com This change in pH causes the metal ions to hydrolyze and precipitate as insoluble hydroxides and oxyhydroxides.
The key to successful co-precipitation is to maintain conditions that ensure a homogeneous distribution of aluminum and zirconium within the precipitated material, rather than a simple mixture of separate aluminum and zirconium hydroxides. science.gov This method is advantageous for its relative simplicity and scalability. However, controlling the particle size and preventing the formation of gels can be challenging. googleapis.com For instance, one patented method describes reacting zirconyl chloride with freshly precipitated aluminum hydroxide to avoid gel formation and produce a stable liquid complex. googleapis.com Another approach involves reacting a water-soluble amino acid salt with a water-soluble zirconium salt to precipitate a basic zirconium-amino acid gel, which is then reacted with an aluminum halide. google.com The reactivity and filterability of the resulting precipitate are critical process parameters. mdpi.com
The co-precipitation method has been shown to be effective for creating various layered double hydroxides (LDHs) containing cations like Mg2+, Zn2+, Ca2+, and Al3+, highlighting its versatility in producing mixed-metal hydroxide materials. science.gov
Sol-Gel Synthesis Approaches for Aluminum Zirconium Oxyhydroxides
The sol-gel process offers a sophisticated route to produce aluminum zirconium oxyhydroxides with a high degree of control over the material's microstructure, porosity, and particle size. fao.orgscirp.orgresearchgate.net This wet-chemical technique generally involves the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides, in an alcoholic solvent. scirp.orgresearchgate.net
In a typical synthesis, aluminum alkoxides (e.g., aluminum tri-sec-butoxide) and zirconium alkoxides (e.g., zirconium (IV) propoxide) are dissolved in an alcohol like ethanol. scirp.org The addition of water, often with an acid or base catalyst, initiates hydrolysis, where the alkoxy groups (-OR) are replaced with hydroxyl groups (-OH). These hydroxylated species then undergo condensation reactions, forming M-O-M (where M is Al or Zr) bridges and eliminating water or alcohol molecules. This process leads to the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. With further condensation, the sol particles link together to form a three-dimensional network, resulting in a "gel." researchgate.net
Studies have shown that sol-gel synthesis can yield Al2O3-ZrO2 powders with significantly larger surface areas compared to those made by co-precipitation. scirp.org The reaction kinetics can be finely tuned by controlling parameters such as the water-to-alkoxide ratio, solvent type, pH, and temperature. fao.orgscirp.org For example, research on the sol-gel synthesis of aluminum and zirconium oxyhydroxides from their oxychloride salts in the presence of carbamide (urea) demonstrated that particle size and porosity are strongly dependent on the synthesis conditions. fao.orgdaneshyari.com This method resulted in particles ranging from 25-44 nm and materials with specific surface areas between 85 and 540 m²/g. fao.orgdaneshyari.com
| Precursors | Solvent | Key Parameters | Resulting Particle/Aggregate Size | Specific Surface Area (m²/g) |
|---|---|---|---|---|
| Aluminum tri-sec-butoxide, Zirconium (IV) propoxide | Ethanol | Molar ratio of alcohol/water/acid/alkoxide | Not Specified | ~290 (for 10 wt% ZrO₂) |
| Aluminum oxychloride, Zirconium oxychloride | Water (with carbamide) | Molar ratio of components, Concentration | 25–44 nm (particles), 60 nm–10 µm (aggregates) | 85–540 |
Hydrolysis and Condensation Pathways of Precursor Salts
The formation of aluminum zirconium chloride hydroxide from precursor salts like aluminum chloride (AlCl₃) and zirconyl chloride (ZrOCl₂) is fundamentally governed by hydrolysis and condensation reactions in aqueous solution. fao.orgnih.gov When dissolved in water, the metal ions, Al³⁺ and Zr⁴⁺ (present as the zirconyl ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺), become hydrated. The high charge density of these cations polarizes the surrounding water molecules, causing them to deprotonate in a process known as hydrolysis.
The pH of the aqueous solution is arguably the most critical factor influencing the hydrolysis and subsequent polymerization (oligomerization) of aluminum and zirconium salts. researchgate.netnih.gov For aluminum, at low pH (below 4), the monomeric aqua ion [Al(H₂O)₆]³⁺ is the predominant species. As the pH increases, deprotonation occurs, leading to the formation of monomeric and dimeric aluminum species. researchgate.net
Further increases in pH (typically in the range of 4 to 6) promote the formation of more complex, metastable polymeric aluminum species, often referred to as polycations. researchgate.net One of the most well-known is the Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. As the pH continues to rise towards neutrality, these polymeric species can agglomerate and eventually precipitate as amorphous aluminum hydroxide, Al(OH)₃. researchgate.net In mixed Al-Zr systems, the highly acidic nature of the Zr(IV) salt means the resulting solution is more acidic than one containing only an aluminum salt like aluminum chlorohydrate (ACH). nih.gov The speciation of aluminum is therefore shifted, and the acid hydrolysis of ACH can be enhanced in the presence of zirconium, leading to depolymerization and the formation of smaller aluminum species. nih.gov The final distribution of these oligomers is a complex equilibrium that dictates the ultimate properties of the synthesized material.
| pH Range | Predominant Aluminum Species | Governing Process |
|---|---|---|
| < 4.0 | Monomeric ([Al(H₂O)₆]³⁺) | Limited hydrolysis |
| ~ 4.0 - 5.5 | Monomeric, Dimeric, and small polymeric species | Increased hydrolysis and polymerization |
| ~ 5.5 - 6.5 | Large polymeric species (e.g., Al₁₃), metastable clusters | Advanced polymerization and agglomeration |
| > 6.5 | Amorphous Al(OH)₃ precipitate | Precipitation |
Anions present in the synthesis solution, particularly chloride (Cl⁻), play a significant role in the formation of aluminum-zirconium complexes. acs.orgresearchgate.netkau.edu.sa Chloride ions can act as more than simple counter-ions; they can directly participate in the coordination sphere of the metal centers. acs.org This coordination can influence the hydrolysis and condensation rates and affect the structure of the resulting polymeric species.
For instance, chloride ions can compete with water molecules and hydroxyl groups for coordination sites on the aluminum and zirconium atoms. This interaction can alter the Lewis acidity of the metal centers and modify the pathways of polymer growth. acs.org In some synthesized complexes, X-ray crystallography has revealed that a chloride ligand on the zirconium center can intramolecularly coordinate to the Lewis acidic aluminum atom in an aluminabenzene ring, demonstrating a direct bridging role for the anion. acs.org Furthermore, the presence of chloride ions is known to play a critical role in the breakdown and repassivation of aluminum oxide films, indicating their strong interaction with aluminum surfaces and complexes. researchgate.netkau.edu.sanist.gov This interaction can retard the formation of a stable oxide/hydroxide network, thereby influencing the final polymer structure.
Non-Aqueous Synthesis of Zirconium-Containing Nanocrystals
While aqueous routes are common, non-aqueous methods offer an alternative pathway for producing highly controlled zirconium-containing nanocrystals. These methods avoid the extremely rapid and often uncontrollable hydrolysis and precipitation rates that occur in water. acs.org
One prominent non-aqueous approach involves the synthesis of zirconia (ZrO₂) nanocrystals at high temperatures (e.g., 340 °C) using a mixture of zirconium precursors, such as a zirconium halide (e.g., zirconium tetrachloride, ZrCl₄) and a zirconium alkoxide, in a high-boiling point coordinating solvent like trioctylphosphine (B1581425) oxide (TOPO). acs.org In this system, TOPO acts as both the solvent and a surface-capping ligand, which controls the growth and prevents the aggregation of the nanocrystals. The reaction proceeds through the formation of an amorphous intermediate phase which then crystallizes. acs.org The use of a halide precursor like ZrCl₄ is integral, as the chloride remains present on the nanocrystal surface and within precursor complexes (e.g., ZrCl₄·2TOPO) throughout the reaction, influencing the nucleation and growth mechanism. acs.org This method allows for the synthesis of highly monodisperse and colloidally stable nanocrystals, a level of control that is difficult to achieve in aqueous systems.
Intermolecular Eliminations in Hybrid Aluminum-Zirconium Systems
The formation of the stable Al-O-Zr linkages that form the backbone of hybrid aluminum-zirconium systems occurs through intermolecular elimination reactions. These reactions are a specific type of condensation reaction. After initial hydrolysis of the metal precursors to form species with M-OH groups, two such groups can react with each other.
For example, an aluminum-hydroxy species can react with a zirconium-hydroxy species in a condensation step. This involves the elimination of a small molecule, most commonly water, to form a covalent Al-O-Zr bridge. This process is fundamental to creating a truly integrated, heterobimetallic oxide/hydroxide network rather than a physical mixture of separate oxides. While the direct study of these specific elimination steps in complex aqueous systems is challenging, the principles are derived from well-understood sol-gel chemistry. researchgate.net In some organometallic systems, related mechanisms like β-hydride elimination are key steps in transformations involving Al-Zr and other heterobimetallic complexes, underscoring the importance of elimination pathways in the chemistry of these elements. acs.org The efficiency and pathway of these elimination reactions are influenced by steric factors and the electronic properties of the reacting species.
Structural Characterization and Speciation of Aluminum Zirconium Chloride Hydroxide
Oligomeric and Polymeric Species Identification
Aluminum Oligocations (e.g., Al₁₃, Al₃₀) in Mixed Systems
In aqueous solutions containing aluminum, hydrolysis leads to the formation of various polycationic species. Among the most significant and well-characterized of these are the Keggin-ion Al₁₃ (formally [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺) and the larger Al₃₀ polycation. nih.govresearchgate.net The Al₁₃ polymer is considered a primary component within aluminum chlorohydrate (ACH) systems. researchgate.net
Studies on polyaluminum solutions have shown that both Al₁₃ and the more highly charged Al₃₀ are kinetically intermediate products of aluminum hydrolysis. researchgate.net The Al₃₀ polymer is composed of two δ-Al₁₃ Keggin units linked by a crown of four hexa-coordinated aluminum atoms, a structure that confers greater stability compared to the Al₁₃ species. researchgate.net In mixed Al-Zr systems, the acidic nature of the Zr(IV) salt influences the hydrolysis of the aluminum component, affecting the equilibrium and formation of these aluminum oligocations. nih.gov The transition from smaller Al species to larger clusters like Al₃₀ can occur through condensation reactions. nih.gov
| Species | Formal Charge | Structural Notes | Reference |
|---|---|---|---|
| Al₁₃ Keggin-ion ([Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺) | 7+ | A well-known aluminum polycation; considered a major component of aluminum chlorohydrate systems. | researchgate.net |
| Al₃₀ Polycation | Variable | A giant aluminum polycation formed from two δ-Al₁₃ units; exhibits high stability. | researchgate.net |
Zirconium Hydroxy Clusters (e.g., Zr₄ Tetramer, Dimers, Trimers)
The aqueous chemistry of zirconium is dominated by the formation of polynuclear hydroxy-bridged clusters. The most prominent species is the Zr₄ tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.net This tetrameric entity is considered the foundational building block of Zr(IV) polymer systems in aqueous solutions. researchgate.net Research indicates a probable pathway where this Zr₄ tetramer evolves in the presence of ligands like carboxylates to form other polynuclear species. nih.gov This can include pentanuclear clusters, such as [Zr₅(O)₂(OH)₆]⁶⁺, and eventually hexanuclear entities. nih.gov The transformation between these species is influenced by factors like pH. nih.gov
Mixed Aluminum-Zirconium Hydroxy Complexes
Aluminum zirconium chloride hydroxide (B78521) itself represents a complex mixture of monomeric and polymeric Zr⁴⁺ and Al³⁺ complexes with hydroxide and chloride. nih.govwikipedia.org These are fundamentally mixed Al(III)–Zr(IV) salts, which are typically prepared by combining aluminum chlorohydrate with zirconium oxy- or hydroxychloride. nih.gov The resulting complexes are more acidic than aluminum chlorohydrate alone due to the highly acidic nature of the Zr(IV) salt. nih.gov Spectroscopic and analytical studies suggest that the key components are small metal oxide and hydroxide species, as well as various polynuclear and oligomeric structures that form through the interaction of the aluminum and zirconium precursors. nih.gov
Coordination Chemistry of Aluminum and Zirconium Centers
Pentacoordinated and Hexacoordinated Aluminum Centers
In the vast majority of its inorganic compounds, aluminum exists in the +3 oxidation state. wikipedia.org Its coordination number can vary, but it is most commonly found in either four-coordinate (tetrahedral) or six-coordinate (octahedral) environments. wikipedia.org In the context of the complex polycations formed during hydrolysis, both coordination states are observed. For instance, the Al₁₃ polymer's structure is built from both pentacoordinated and hexacoordinated Al³⁺ ions. researchgate.net Specifically, it contains a central four-coordinate aluminum atom surrounded by 12 six-coordinate aluminum atoms. In contrast, the Al₃₀ polymer is constructed from two δ-Al₁₃ Keggin units connected by a crown of four hexa-coordinated aluminum (AlO₆) centers. researchgate.net
| Species | Aluminum Coordination Environment | Reference |
|---|---|---|
| Aqueous Al³⁺ | Hexacoordinated ([Al(H₂O)₆]³⁺) | wikipedia.org |
| Al₁₃ Polycation | Contains both pentacoordinated and hexacoordinated Al³⁺ centers. | researchgate.net |
| Al₃₀ Polycation | Composed of δ-Al₁₃ units linked by hexa-coordinated Al³⁺ centers. | researchgate.net |
Zirconium Coordination Environments
Zirconium(IV) exhibits a more flexible coordination chemistry, often achieving higher coordination numbers. In the polynuclear clusters it forms, the geometry is complex. For example, in hexameric and pentameric zirconium-carboxylate clusters, the metal atoms adopt a cubic antiprism geometry. nih.gov The coordination sphere of the zirconium atoms in these structures is occupied by a combination of water molecules and carboxylate ligands. nih.gov In aqueous solution, the Zr⁴⁺ ion is strongly solvated. nih.gov Molecular dynamics simulations of a Zr⁴⁺–chelator complex in water showed that even when bound to a ligand, the zirconium ion can remain almost fully solvated, coordinating with up to six oxygen atoms from surrounding water molecules. nih.gov The coordination environment in the equatorial positions of these clusters consists of oxides, hydroxides, and oxygen atoms from both carboxylate groups and water molecules. nih.gov
Morphology and Hierarchical Structure of Hydrolytic Products
The hydrolysis of aluminum zirconium chloride hydroxide is a multifaceted process that results in a diverse range of products, from simple monomers to large polymeric and colloidal species. The morphology and hierarchical structure of these products are highly dependent on factors such as pH, temperature, concentration, and the rate of base addition.
Upon hydrolysis, aluminum and zirconium ions form various hydrolytic species. In aqueous solutions, Al³⁺ exists as the hexaaqua cation, [Al(H₂O)₆]³⁺. As the pH increases, this cation undergoes progressive hydrolysis, leading to the formation of a precipitate of aluminum hydroxide, Al(OH)₃. wikipedia.org This process is central to applications like water clarification, where the precipitate nucleates on suspended particles, effectively removing them. wikipedia.org Further increase in pH can lead to the dissolution of the hydroxide to form aluminate, [Al(H₂O)₂(OH)₄]⁻. wikipedia.org
The hydrolysis products of aluminum are not limited to simple monomers and hydroxides. A significant aspect of aluminum chemistry is the formation of various polynuclear species. researchgate.net These complex ions are formed as intermediates during the transition from monomeric aluminum to solid aluminum hydroxide. Among these, the Keggin-type polyoxo-aluminum cation, particularly the Al₁₃ species (AlO₄Al₁₂(OH)₂₄(H₂O)₁₂⁷⁺), is a well-characterized and stable entity in partially neutralized aluminum solutions. researchgate.net Another significant polymeric species is the Al₃₀-mer. researchgate.net The relative abundance of these different aluminum species—monomeric (Alₐ), medium polymer (Alₑ), and colloidal or solid (Alₑ)—plays a crucial role in the compound's performance in applications like water treatment. scispace.com
The zirconium component further complicates the hydrolytic behavior. Zirconium ions are also prone to hydrolysis, forming various polynuclear species. The tetramer Zr₄(OH)₈⁸⁺ is a key species in zirconium solutions. nih.gov In the combined aluminum-zirconium system, there is a competition between the formation of siloxane and Si-O-Zr bonds, which can be controlled by the degree of hydrolysis and the concentration of the zirconium complex. researchgate.net This interplay significantly alters the morphology of the resulting materials. researchgate.net
The table below summarizes the types of hydrolytic products that can be formed.
| Type of Hydrolytic Product | Description | Key Species Examples |
| Monomeric Species | Simple, hydrated metal ions. | [Al(H₂O)₆]³⁺ |
| Polymeric Species | Complex ions containing multiple metal centers bridged by hydroxide or oxide ligands. | Al₁₃-mer, Al₃₀-mer, Zr₄(OH)₈⁸⁺ |
| Precipitates/Colloids | Solid or colloidal forms of metal hydroxides. | Amorphous Al(OH)₃, Zirconium Hydroxide |
Influence of Ligands (e.g., Glycine) on Speciation and Structural Stability
Ligands play a pivotal role in modulating the speciation and structural stability of this compound. Glycine (B1666218) is a particularly important ligand in this context, especially in commercial applications where these complexes are known as ZAG salts. wikipedia.org
The primary function of glycine is to act as a buffer and a complexing agent, which helps to stabilize the aluminum and zirconium species in solution and prevent their uncontrolled polymerization and subsequent gelation. wikipedia.org This is crucial for maintaining the efficacy of products containing these compounds. The interaction of glycine with the metal ions has been elucidated through various analytical techniques.
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, has been instrumental in understanding the binding mode of glycine. researchgate.net Studies have shown that in the solid state and in aqueous solutions, glycine exists as a dipolar ion (zwitterion). researchgate.net It coordinates to the aluminum and zirconium ions through its carboxylate (COO⁻) group, while the ammonium (B1175870) (NH₃⁺) end is involved in hydrogen bonding with other components of the complex. researchgate.net This mode of binding is thought to interfere with the formation of extended hydroxy and oxy bridges between the metal ions, which is the primary mechanism of gel formation. researchgate.net
The table below presents key findings from vibrational spectroscopy studies.
| Spectroscopic Technique | Observed Feature | Interpretation |
| FTIR/Raman | Vibrational modes of glycine are significantly affected upon inclusion in the Al-Zr complex. researchgate.net | Indicates direct binding of glycine to the metal ions. |
| FTIR/Raman | Glycine exists as a dipolar ion (zwitterion). researchgate.net | The amino group is protonated (NH₃⁺) and the carboxylic acid group is deprotonated (COO⁻). |
| FTIR/Raman | Coordination occurs through the carboxylate (COO⁻) end. researchgate.net | The COO⁻ group directly interacts with the Al³⁺ and Zr⁴⁺ ions. |
| FTIR/Raman | The ammonium (NH₃⁺) end participates in hydrogen bonding. researchgate.net | Stabilizes the overall structure. |
| FTIR | A distinct band around 650 cm⁻¹ is observed in some ZAG salts. wikipedia.org | Ascribed to the Zr-OH bond. |
| FTIR | A signal at approximately 470 cm⁻¹ is present in ZAG salts. wikipedia.org | Associated with Zr-O-Zr stretching, indicating polymerization of zirconium species. |
| FTIR | A glycine signal is observed around 1300 cm⁻¹. wikipedia.org | Confirms the presence of glycine bound to the structure, likely through complexation with Al(III) and/or Zr(IV). |
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is another powerful technique used to study the distribution of polymeric species in this compound solutions. nih.gov This method separates molecules based on their size, providing valuable information on the degree of polymerization. SEC analysis has revealed the presence of several distinct groups of polymer species in ZAG complexes.
The table below summarizes the typical polymer species distribution as identified by SEC.
| SEC Peak | Description of Species | Influence of Glycine |
| Peak 1 | Larger Zirconium species (>60 Angstroms). nih.gov | Glycine helps to stabilize smaller, more effective zirconium species, likely reducing the proportion of these very large polymers. wikipedia.org |
| Peaks 2 and 3 | Larger Aluminum species. nih.gov | Glycine complexation can influence the overall polymerization of aluminum, though the primary effect is on zirconium. |
| Peak 4 | Smaller Aluminum species (oligomers). nih.gov | The distribution of these smaller aluminum species is crucial for the compound's efficacy. |
| Peak 5, 6 | Smallest Aluminum species. nih.gov | Represents monomeric or very small oligomeric aluminum. |
The ratio of glycine to zirconium is a critical parameter that influences the stability and efficacy of the complex. nih.gov Different commercial grades of this compound are characterized by specific metal-to-chloride and glycine-to-zirconium ratios. For instance, aluminum zirconium tetrachlorohydrex glycine salts may have a metal-to-chloride ratio in the range of 0.9–1.2:1 and a glycine-to-zirconium mole ratio greater than 1.3:1. nih.gov The presence of glycine and its specific ratio to the metal ions are thus key determinants of the chemical speciation and structural integrity of this compound complexes.
Advanced Analytical Techniques for Structural Elucidation and Characterization
Spectroscopic Techniques
Spectroscopy provides atomic- and molecular-level information about the structure and bonding within the Aluminum Zirconium Chloride Hydroxide (B78521) complexes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For aluminum-containing compounds, ²⁷Al NMR is particularly useful. acs.org Aluminum has one stable isotope, ²⁷Al, which has a high NMR sensitivity, making it well-suited for NMR studies. wikipedia.org
²⁷Al NMR can distinguish between different coordination states of aluminum. For instance, characteristic chemical shifts are observed for aluminum ions in octahedral (AlO₆), tetrahedral (AlO₄), and penta-coordinated (AlO₅) environments. nih.gov In studies of alumina (B75360), peaks at approximately 10, 45, and 74 ppm are assigned to octahedral, pentahedral, and tetrahedral coordinated Al³⁺ ions, respectively. nih.gov This ability to identify and quantify the different aluminum species is crucial for understanding the complex hydrolysis and polymerization reactions that occur in Aluminum Zirconium Chloride Hydroxide systems. researchgate.net Advanced techniques, such as two-dimensional ²⁷Al{¹H} correlation NMR, can provide even more detailed information, revealing spatial proximity between aluminum and proton nuclei, which helps to conclusively identify unique aluminum species and their associated proton environments. nih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups and characterize bonding within a molecule by measuring the absorption of infrared radiation. In the study of this compound, FT-IR is used to track the formation of various hydroxide and oxide species.
The FT-IR spectra of aluminum-containing samples show characteristic bands that provide structural information. A broad peak observed near 3400 cm⁻¹ corresponds to the stretching vibration of hydroxide groups directly bonded to aluminum (Al-OH). nih.gov The broadness of this signal suggests a lack of long-range crystalline order, which is typical for aluminum hydroxide gels. nih.gov Specific vibrations related to the Al-O bond in aluminum hydroxy chlorides can be observed in the lower frequency region. researchgate.net For example, bands around 732 cm⁻¹, 553 cm⁻¹, and 464 cm⁻¹ are attributed to Al-O torsional and bending modes. researchgate.net Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), a variant of FT-IR, is particularly useful for analyzing powdered samples and studying surface reactions, such as the formation of metalloxane (Al-O-Si) bonds or the behavior of surface hydroxyl groups upon thermal treatment. mdpi.commdpi.com
Table 2: Characteristic FT-IR Bands for Aluminum Hydroxide Species
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3400 | O-H stretching of Al-OH groups and adsorbed water | nih.gov |
| 3290, 3090 | Asymmetric and symmetric H-bond layers in boehmite | mdpi.com |
| ~1640 | Bending vibration of -OH group from adsorbed water | researchgate.net |
| 1066 | Al-O-H symmetric stretching | researchgate.net |
| 904 | Surface Al-OH deformation | researchgate.net |
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. nih.gov Extended X-ray Absorption Fine Structure (EXAFS) refers to the analysis of the oscillatory structure on the high-energy side of an X-ray absorption edge. unipd.it
EXAFS is a powerful element-specific tool for determining the local atomic environment of a selected element. It can provide information on the coordination number, the distance to, and the identity of the neighboring atoms surrounding the absorbing atom. unipd.it This makes it particularly valuable for studying amorphous materials or complexes in solution, where traditional diffraction methods are not applicable. unipd.it For this compound, EXAFS can be used to probe the local environment of the zirconium atoms, providing details on Zr-O and Zr-Cl bond lengths and coordination numbers, which is critical for understanding the structure of the polynuclear complexes formed. unipd.it The technique is sensitive to short-range order, making it ideal for characterizing the structure of the complex oligomeric species present in these systems. unipd.it
Diffuse Reflectance (DR) spectroscopy is a technique used to analyze the light reflected from a solid sample, typically a powder. While often used in the UV-Visible range to study electronic transitions, the principle is also applied in infrared spectroscopy as DRIFTS (see section 5.2.2). researchgate.net When applied in the UV-Visible range, DR spectroscopy can provide information about the coordination environment and electronic properties of metal ions in a sample. For instance, changes in the coordination sphere of a transition metal ion can lead to shifts in the observed absorption bands. While specific DR UV-Visible studies on this compound are not extensively detailed in the provided context, the technique is broadly applicable to the characterization of metal-containing materials on solid supports or in powder form. researchgate.net
X-ray Scattering Methods
X-ray scattering techniques are used to determine the structure of materials on different length scales, from atomic arrangements to the size and shape of larger aggregates.
For this compound, which can form a range of species from small oligomers to larger colloidal particles, both X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are highly relevant. XRD is used to distinguish between crystalline and X-ray amorphous materials. arizona.edu For example, precipitates of aluminum hydroxide can be identified as crystalline (e.g., bayerite, gibbsite) or amorphous to X-rays depending on the synthesis conditions. arizona.edu
SAXS is a technique that probes structures on the nanometer to sub-micrometer scale, making it ideal for characterizing the size, shape, and distribution of polymeric and colloidal aggregates in solution or in the solid state. nih.govdtic.mil SAXS studies on aqueous solutions of Zr(IV) have shown that polymerization leads to an increase in particle size, with the shape remaining globular under certain conditions, while refluxing can produce rod-like particles. researchgate.net In related aluminum systems, scattering techniques have been used to characterize fractal networks of aluminum hydroxide, with subunit diameters in the range of 1-2.5 nm. nih.gov The combination of SAXS with other techniques like Small-Angle Neutron Scattering (SANS) can provide complementary information due to the different scattering sensitivities of X-rays and neutrons to the various elements in the sample. nih.gov
Table 3: Summary of Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | AZG, Aluminum zirconium hydroxychloride |
| Aluminum Chlorohydrate | ACH |
| Zirconium(IV)-glycine complex | ZG |
| Bayerite | Aluminum hydroxide polymorph |
| Gibbsite | Aluminum hydroxide polymorph |
| Boehmite | γ-AlO(OH) |
| Polystyrene-divinylbenzene | - |
Small-Angle X-ray Scattering (SAXS) for Nanoscale Structure and Aggregation
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive analytical technique used to determine the nanoscale structure of materials. wikipedia.orgresearchgate.net It is particularly effective for analyzing particle systems, providing information on average particle sizes, shapes, size distributions, and the surface-to-volume ratio. wikipedia.org The technique works by measuring the elastic scattering of X-rays as they pass through a sample, with measurements taken at very small angles (typically 0.1–10°). wikipedia.org This angular range allows for the characterization of structures on the order of 1 to 100 nanometers. wikipedia.org
In the context of this compound, SAXS is instrumental in elucidating the size and shape of the polymeric aluminum and zirconium complexes in solution or as a solid. The technique can track changes in the aggregation state of these nanoscale precipitates under various conditions. nih.govdtic.mil By analyzing the scattering pattern, researchers can develop models to describe the morphology of the active species, which is critical for understanding its mechanism of action. nih.gov The form factor and structure factor derived from SAXS data reveal information about the shape of individual particles and their spatial arrangement, respectively. nih.gov
Table 1: Information Obtainable from SAXS Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Particle Size & Distribution | Determines the average size and distribution of nanoscale particles. wikipedia.org | Characterizes the dimensions of the active polymeric complexes. |
| Particle Shape | Provides information on the geometry of particles (e.g., spherical, rod-like). wikipedia.orgdtic.mil | Elucidates the shape of the Al/Zr polymeric species. |
| Aggregation State | Measures how particles are organized and whether they are clustered or separate. nih.gov | Reveals how the active complexes aggregate to form larger structures. |
| Surface-to-Volume Ratio | Quantifies the amount of surface area per unit volume of the particles. wikipedia.org | Offers insight into the reactivity and interaction potential of the complexes. |
Wide-Angle X-ray Scattering (WAXS) for Crystalline and Amorphous Phases
Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), analyzes Bragg peaks at wide scattering angles to probe sub-nanometer-sized structures. wikipedia.orglibretexts.org Unlike SAXS, which characterizes larger nanoscale features, WAXS provides detailed information about the atomic-level arrangement within a material, making it ideal for distinguishing between crystalline and amorphous phases. wikipedia.orgmeasurlabs.com The technique is used to determine the degree of crystallinity, identify different crystalline phases (polymorphs), and measure crystallite size and lattice parameters. wikipedia.orgnumberanalytics.com
For this compound, which can exist in a partially ordered or amorphous state, WAXS is essential for identifying any crystalline components within the complex mixture. diamond.ac.uk The presence of sharp Bragg peaks in a WAXS pattern would indicate a well-ordered crystalline structure, while broad, diffuse halos are characteristic of amorphous materials. wikipedia.org This analysis helps to understand the degree of structural order in the solid-state material. Often, WAXS is used in conjunction with SAXS to provide a comprehensive structural characterization across multiple length scales, from atomic arrangements to nanoscale morphology. nih.gov
Table 2: Structural Information Revealed by WAXS
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Degree of Crystallinity | Quantifies the fraction of the material that is crystalline versus amorphous. wikipedia.orgnumberanalytics.com | Determines the extent of structural order in the solid material. |
| Phase Identification | Identifies the specific crystalline phases present based on unique diffraction patterns. wikipedia.org | Differentiates between various potential solid forms or impurities. |
| Crystallite Size | Measures the size of individual crystalline domains within the material. numberanalytics.com | Provides information on the domains of ordered atoms. |
| Interatomic Spacing | Determines the distances between atoms within the crystalline lattice. diamond.ac.uk | Reveals the fundamental building blocks of any ordered phases. |
X-ray Pair Distribution Function (PDF) Analysis
X-ray Pair Distribution Function (PDF) analysis is a powerful technique that provides information about local atomic structure, regardless of whether a material is crystalline or amorphous. rigaku.comcmich.edu It is derived from the Fourier transform of total X-ray scattering data, which includes both the sharp Bragg peaks and the diffuse scattering components. cmich.eduyoutube.com The resulting PDF provides a histogram of interatomic distances, showing the probability of finding two atoms separated by a certain distance 'r'. rigaku.comacs.org
This method is exceptionally well-suited for characterizing complex materials like this compound, which often lack the long-range periodic order required for traditional crystallographic analysis. cmich.edu PDF analysis can reveal detailed information about short-range and intermediate-range atomic order. acs.org Key parameters obtained include bond lengths, coordination numbers (the number of nearest neighbors for a given atom), and the distribution of these distances, which can be affected by factors like thermal vibrations or static disorder. cmich.eduyoutube.com This allows for a detailed understanding of the local coordination environments of the aluminum, zirconium, oxygen, and chlorine atoms within the polymeric structure.
Table 3: Key Parameters from Pair Distribution Function (PDF) Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Interatomic Distances (Bond Lengths) | The precise positions of peaks on the 'r' axis correspond to distances between pairs of atoms. rigaku.comyoutube.com | Determines the bond lengths of Al-O, Zr-O, Al-Cl, etc., in the complex. |
| Coordination Numbers | The area under a PDF peak is proportional to the number of atomic pairs at that distance. rigaku.comyoutube.com | Reveals the number of atoms surrounding a central Al or Zr atom. |
| Structural Coherence Length | The distance 'r' at which PDF peaks decay indicates the length scale of atomic order. cmich.edu | Characterizes the size of the ordered domains within the amorphous structure. |
| Atomic Displacement Parameters | The width of the PDF peaks relates to the static or dynamic disorder in atomic positions. cmich.edu | Provides insight into the structural rigidity and vibrations within the complex. |
Electron Microscopy Techniques (e.g., TEM, SEM) for Particle Morphology and Structure
Electron microscopy techniques are indispensable for directly visualizing the morphology and structure of materials at the micro- and nanoscale.
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of particles. nih.gov In TEM, a broad beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the material forms an image that provides detailed information about particle size, crystallinity, and lattice defects. For this compound, TEM can be used to observe the internal structure of the polymeric aggregates, potentially distinguishing between core and shell structures or identifying embedded nanocrystallites. nih.gov
| Transmission Electron Microscopy (TEM) | Internal structure, high-resolution particle size, crystallinity. nih.gov | Observing the internal features of the active complexes and identifying any nanocrystalline domains. |
Elemental Analysis and Compositional Determination
Elemental analysis is fundamental to confirming the chemical composition of this compound and ensuring its purity. The accepted molecular formula for one of the complex forms is Al₂Cl₇H₇O₇Zr₂. americanelements.comalfa-chemistry.com
A common and powerful technique for compositional determination, often integrated with electron microscopy, is Energy-Dispersive X-ray Spectroscopy (EDX or EDS) . google.com When the electron beam in an SEM or TEM interacts with the sample, it causes atoms to emit characteristic X-rays. The energy of these X-rays is unique to each element. An EDX detector measures these energies to identify the elements present in the sample and their relative abundance. google.com For this compound, EDX analysis can confirm the presence of aluminum (Al), zirconium (Zr), chlorine (Cl), and oxygen (O). Furthermore, when used in mapping mode, EDX can show the spatial distribution of these elements within a single particle or across a sample, providing insights into the homogeneity of the complex.
Table 5: Elemental Composition and Analytical Confirmation
| Element | Symbol | Method of Confirmation | Information Provided |
|---|---|---|---|
| Aluminum | Al | Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms presence and distribution within particles. google.com |
| Zirconium | Zr | Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms presence and distribution within particles. google.comelementschina.com |
| Chlorine | Cl | Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms presence and distribution within particles. google.comelementschina.com |
| Oxygen | O | Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms presence and distribution within particles. google.com |
| Hydrogen | H | Inferred from hydroxide and water components | Not directly detectable by standard EDX. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and other ab initio methods are quantum mechanical calculations that provide fundamental insights into the electronic structure, bonding, and energetics of molecules. These methods are instrumental in predicting the stability and reactivity of the various species present in aluminum zirconium chloride hydroxide (B78521) solutions.
Computational studies on aluminum and zirconium complexes have elucidated the factors governing their stability and reactivity. For instance, DFT calculations have been employed to study the transformation of aluminum coordination from tetrahedral to octahedral, a key process in the formation of various aluminum species in aqueous solutions. researchgate.net These studies investigate the relative stabilities of tetracoordinated, pentacoordinated, and hexacoordinated aluminum in aquo-hydroxy complexes, such as [Al(OH)x(H2O)n-x]3-x, which are fundamental components of aluminum-based antiperspirants. researchgate.net
Similarly, DFT studies on zirconium complexes have explored the stability of different coordination environments. Research on zirconium(IV) in the presence of various ligands, including hydroxides, has shown that the coordination number and the nature of the coordinating ligands significantly impact the stability of the resulting complexes. nih.gov For example, DFT calculations on binary and ternary oxo/fluoro crystals of zirconium have been used to evaluate and compare their stabilities, providing insights into the affinity of zirconium for different ligands. iyte.edu.tr While direct comparisons for mixed Al-Zr oligomers are scarce, these individual studies suggest a complex interplay between the two metal centers, where the hydrolysis and polymerization of one are influenced by the other.
The reactivity of these species, particularly their tendency to form larger oligomers and polymers, is a crucial aspect of their function. Ab initio calculations on aluminum complexes have shown that the substitution of a water molecule in the inner coordination sphere of Al(OH₂)₆³⁺ by a hydroxide or fluoride (B91410) ion significantly weakens the bonds to the remaining water molecules. acs.org This labilizing effect is a key factor in the ligand-promoted dissolution and polymerization of aluminum hydroxides. acs.org It is reasonable to infer that similar mechanisms are at play in the mixed Al-Zr systems, where the presence of zirconium could further modulate the reactivity of the aluminum centers.
Table 1: Representative DFT-Calculated Properties of Related Aluminum and Zirconium Complexes
| Complex/System | Calculated Property | Key Finding |
| [Al(OH)x(H2O)n-x]3-x | Relative Stability | Octahedral coordination is generally favored for higher degrees of hydration. researchgate.net |
| Zr(IV)-DFO with Hydroxide | Coordination Energetics | The most energetically favorable structure involves two hydroxide ligands, forming Zr(DFO)(OH)₂. nih.gov |
| Zirconium Oxo/Fluoro Crystals | Cohesive Energies | Hafnium species show higher cohesive energies, suggesting stronger affinity for oxygen and fluorine compared to zirconium. iyte.edu.tr |
| Al(OH₂)₅(OH)²⁺ | Water Exchange Energetics | Substitution with hydroxide significantly lowers the activation energy for water dissociation. acs.org |
This table is generated based on findings from related systems and serves as an illustrative guide. Direct data for mixed Al-Zr-Cl-OH species is not available.
The coordination environment and the structure of the surrounding water molecules (hydration shells) are critical to the behavior of aluminum and zirconium ions in solution. Ab initio molecular dynamics simulations of aqueous aluminum chloride solutions have shown that the Al³⁺ ion is typically coordinated by six water molecules in a well-defined first hydration shell. researchgate.net The structure of this hydration shell can be influenced by the presence of counter-ions and changes in pH. researchgate.net
DFT studies on the interaction of monomeric aluminum complexes with chloride ions in aqueous solution have shown that it is difficult for Cl⁻ to enter the inner coordination shell by replacing bound water molecules. researchgate.net This suggests that chloride ions are more likely to be found in the outer coordination sphere or as counter-ions to the positively charged Al-Zr hydroxo complexes.
Molecular Dynamics Simulations (e.g., Car-Parrinello Molecular Dynamics)
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules over time, allowing for the investigation of processes such as ligand exchange and structural fluctuations in solution. Car-Parrinello Molecular Dynamics (CPMD) is a specific type of ab initio MD that combines DFT with molecular dynamics, enabling the simulation of chemical reactions and dynamics from first principles. wikipedia.org
The dynamics of ligand exchange, a fundamental process in the formation of larger oligomers, can also be studied using MD. Simulations can track the movement of water molecules and other ligands in and out of the coordination spheres of the metal ions. arxiv.org This allows for the determination of the mechanisms of exchange (e.g., associative vs. dissociative) and the associated energy barriers. arxiv.org For mixed Al-Zr systems, MD simulations would be invaluable for understanding how the presence of one metal affects the ligand exchange dynamics of the other.
MD simulations can provide detailed information about the structural fluctuations and stability of different monomeric and oligomeric species in solution. For instance, MD simulations of Al-Zr alloys have been used to understand the mechanical dissolution of zirconium within an aluminum matrix, providing insights into the interactions between these two metals at an atomic level. elsevierpure.commdpi.com
In aqueous solutions, MD simulations of Zr⁴⁺ have shown that the ion is typically surrounded by a well-defined hydration shell, and the dynamics of this shell can be influenced by the presence of other ions and ligands. acs.orgnih.gov The structural stability of various Al-Zr hydroxo complexes in solution is a critical factor in their efficacy. MD simulations can be used to assess the conformational flexibility of these complexes and to identify the most stable structures under different conditions.
Table 2: Insights from Molecular Dynamics Simulations of Related Systems
| System | Simulation Type | Key Finding |
| Aqueous AlCl₃ Solution | CPMD | Provides insights into Al³⁺-Cl⁻ ion pairing and the structure of the hydration shell. researchgate.net |
| Al-Zr Alloy | MD | Reveals mechanisms of mechanical dissolution and mixing of Al and Zr at the atomic level. elsevierpure.commdpi.com |
| Aqueous Zr⁴⁺ | MD | Characterizes the hydration structure and dynamics of the Zr⁴⁺ ion in water. acs.orgnih.gov |
| Metal Complex Formation | Metadynamics | Illustrates the free energy landscape and mechanism of ligand exchange in metal complexes. arxiv.org |
This table synthesizes findings from simulations on related systems to infer the behavior of aluminum zirconium chloride hydroxide.
Solvent Effects Modeling (e.g., COSMO Model)
The properties and behavior of molecules can be significantly influenced by the solvent in which they are dissolved. Solvent effects models, such as the Conductor-like Screening Model (COSMO), are used in computational chemistry to account for the influence of the solvent on the solute's electronic structure and energetics without explicitly simulating the solvent molecules.
The COSMO model treats the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity. This approach allows for the calculation of solvation energies and the investigation of how the solvent affects chemical reactions and equilibria. For the complex speciation of this compound, the COSMO model could be used to:
Predict the relative stabilities of different ionic species in aqueous solution. The solvation energy calculated by COSMO can be used to compare the stability of different charged monomers and oligomers in water.
Model the effect of the solvent on reaction energetics. By incorporating solvent effects, COSMO can provide more accurate calculations of the energy barriers for hydrolysis and polymerization reactions.
Investigate the influence of solvent polarity on the structure of the complexes. The model can predict how the geometry of the Al-Zr complexes might change in different solvent environments, although for their primary application, water is the most relevant solvent.
While specific COSMO studies on this compound are not documented in the available literature, the model is a standard tool in computational chemistry for studying charged species in solution and would be a valuable component of any comprehensive theoretical investigation of these systems.
Polymerization, Oligomerization, and Gelation Mechanisms
Kinetics of Hydrolytic Polymerization of Aluminum and Zirconium Species
The formation of polymeric species from aluminum and zirconium ions in water begins with hydrolysis. When aluminum salts are dissolved in water, the small, highly charged Al³⁺ ion coordinates with six water molecules to form the hexaaquaaluminium complex, [Al(H₂O)₆]³⁺. youtube.com This complex is acidic and readily undergoes deprotonation, where a water molecule in the coordination sphere releases a hydrogen ion, forming a hydroxide (B78521) ligand. This process initiates the formation of monomeric and then polymeric hydroxy-aluminum species. youtube.comillinois.edu
The kinetics of this hydrolytic polymerization is a stepwise process. nih.gov It starts with the deprotonation and dehydration of the initial aqua-ions, leading to the formation of small oligomers like dimers and trimers. illinois.edu These small units then coalesce into larger polynuclear structures. illinois.edunih.gov Studies have identified key polymeric intermediates, such as the Keggin-ion Al₁₃ and the larger Al₃₀ species, which are known for their stability and high positive charge. ciac.jl.cn The rate of polymerization is influenced by the progressive increase in hydroxide concentration, which facilitates further condensation reactions.
Zirconium(IV) ions also undergo extensive hydrolysis and polymerization in aqueous solutions. acs.orgacs.org The process for zirconium is even more rapid and occurs at lower pH values than for aluminum due to the higher charge density of the Zr⁴⁺ ion. In acidic solutions, zirconium exists as polynuclear species, with the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, being a fundamental building block. acs.orglbl.gov As conditions change, these tetramers can further polymerize into larger structures, such as octamers. acs.org
The kinetic models for this process are complex. For instance, the hydrolysis of aluminum nitride (AlN), which produces aluminum hydroxide, has been described by the unreacted core model, where the reaction rate can be controlled by different steps—such as boundary layer diffusion, chemical reaction, or product layer diffusion—depending on the temperature. mdpi.comresearchgate.net
Factors Influencing Polymerization Degree
Several factors critically influence the extent and nature of the polymerization of aluminum and zirconium species in solution. These include pH, concentration, temperature, and the type of anions present.
pH: The pH of the solution is arguably the most critical factor. The degree of hydrolysis and subsequent polymerization is directly related to the OH/Al molar ratio. illinois.edu As pH increases, deprotonation is favored, leading to the formation of more OH-bridges between metal centers and thus a higher degree of polymerization. For aluminum, distinct species dominate at different pH ranges. Monomeric species are prevalent at low pH (below 4.1), small to medium polymers (like Al₂ to Al₁₂) form in the pH range of 4.1 to 4.6, and larger polymers and precipitates form as the pH approaches neutrality. illinois.edunih.gov Similarly, the polymerization of zirconium is highly dependent on acidity. acs.org
Concentration: The concentration of the metal salts affects the proximity of the hydrolyzed species, thereby influencing the rate and degree of polymerization. Higher concentrations generally favor the formation of larger polymers and can accelerate the onset of gelation.
Temperature: Temperature affects the kinetics of both hydrolysis and polymerization. Increased temperatures can accelerate reaction rates, leading to faster formation of larger polymeric species. mdpi.comresearchgate.net For example, in studies of AlN hydrolysis, increasing the temperature from 30°C to 90°C significantly enhanced the reaction rate by overcoming activation energy barriers. mdpi.com
Table 1: Influence of Key Factors on Polymerization
| Factor | Effect on Polymerization | Research Findings |
|---|---|---|
| pH | Controls the hydrolysis (OH/metal ratio), determining the size and charge of polymers. illinois.edu | Monomeric Al species dominate at pH < 4.1; polymeric species like Al₁₃ form at intermediate pH; precipitation occurs near neutral pH. illinois.edunih.gov Zirconium polymerizes at lower pH than aluminum. acs.org |
| Temperature | Affects reaction kinetics; higher temperatures generally increase the rate of polymerization. mdpi.com | Increasing temperature from 30°C to 90°C can shift the rate-controlling step from diffusion to chemical reaction control, accelerating hydrolysis. mdpi.comresearchgate.net |
| Concentration | Higher concentrations increase the probability of intermolecular condensation, favoring larger polymers. | Not explicitly detailed in the provided search results, but a general principle of chemical kinetics. |
| Anion Type | Anions can coordinate with metal centers, influencing polymer structure and reaction pathways. nih.govresearchgate.net | Sulfate (B86663) anions can form bridges, leading to different polymer structures than chloride. nih.gov The presence of certain anions can enhance localized corrosion and accelerate hydrolysis. researchgate.net |
Formation of Polymeric Aluminum Hydroxide Solids and Colloids
The initial solid phase that precipitates from an aluminum salt solution upon addition of a base is often an amorphous aluminum hydroxide gel. nih.gov These gels are composed of polymers of fused six-membered rings of aluminum ions connected by hydroxide bridges. nih.govusgs.gov The exact structure can be influenced by the precursor salt; for example, a gel precipitated from aluminum chloride may have a different polymeric structure and composition than one from aluminum sulfate. nih.gov
Colloids are particles of an intermediate size (typically less than one micron) that remain suspended in the solution. researchgate.net In the context of aluminum zirconium chloride hydroxide, these colloids are composed of the large polymeric aluminum-zirconium-hydroxy-chloride species. The stability of these colloidal suspensions is determined by a balance of factors, including particle size, surface charge, and interactions with the surrounding medium. The high positive charge of many of the polymeric species at acidic to neutral pH helps to keep them dispersed through electrostatic repulsion.
Gelation and Network Formation Processes
Gelation is the process by which a colloidal solution transforms from a liquid state (sol) to a solid-like state (gel). This occurs when the polymeric colloids link together to form a continuous, three-dimensional network that spans the entire volume of the liquid, trapping the solvent within its structure. nih.gov
For aluminum and zirconium systems, gelation is typically induced by an increase in pH. nih.gov As the pH rises, the number of hydroxyl bridges increases, facilitating the interconnection of the polymeric clusters. Spectroscopic and rheological studies have shown that for aluminum chloride and aluminum zirconium complexes, a significant increase in viscosity and the formation of a highly viscous gel occur as the pH is raised, often in a specific, sometimes narrow, pH range. nih.gov
The mechanism involves the condensation of smaller polynuclear clusters, such as the Al₁₃ and Al₃₀ species, into larger aggregates. nih.gov These aggregates then link together, forming the gel network. The strength and properties of the resulting gel depend on the nature of the polymeric building blocks and the density of the cross-links within the network. The ability of zirconium-based metal-organic frameworks (MOFs) to form gels under high reactant concentrations further illustrates the tendency of zirconium species to form extended networks. rsc.org
Synergistic Effects in Mixed Aluminum-Zirconium Polymerization
When aluminum and zirconium salts are combined in solution, they exhibit synergistic effects, meaning the properties of the mixed-metal system are different from, and often enhanced compared to, the individual components. The highly acidic nature of Zr(IV) ions means they hydrolyze more readily and at a lower pH than Al(III) ions. acs.orgnih.gov
This difference in reactivity is key to the synergy. The presence of zirconium promotes the formation of more complex and potentially more stable polymeric species. In these mixed systems, zirconium can be incorporated into the aluminum polyoxo-cluster framework, or the two types of polymers can interact. This results in the formation of aluminum-zirconium-glycine (ZAG) complexes that contain large, polymeric species. google.comgoogleapis.com
The synergy is also evident in the gelation behavior. Studies have shown that certain aluminum-zirconium salt combinations form highly viscous gels more effectively than aluminum salts alone. nih.gov The interaction between the smaller, more reactive zirconium species and the larger aluminum polymers can lead to a more robust and efficient gel network. Furthermore, the addition of amino acids like glycine (B1666218) is often used to stabilize these mixed-metal solutions, preventing premature gelation and the formation of excessively large zirconium polymers, thereby maintaining the efficacy of the active species. google.comgoogle.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum Chloride | AlCl₃ |
| Aluminum Hydroxide | Al(OH)₃ |
| Aluminum Nitrate (B79036) | Al(NO₃)₃ |
| Aluminum Nitride | AlN |
| Aluminum Sulfate | Al₂(SO₄)₃ |
| This compound | Complex mixture, e.g., AlₓZrᵧ(OH)ₐCl♭ |
| Aluminum Zirconium Tetrachlorohydrex Glycine | Complex mixture |
| Glycine | C₂H₅NO₂ |
| Hexaaquaaluminium | [Al(H₂O)₆]³⁺ |
| Sodium Carbonate | Na₂CO₃ |
| Sulfuric Acid | H₂SO₄ |
Selected Academic and Material Science Applications
Coagulants in Water Treatment and Flocculation Mechanisms
Aluminum zirconium chloride hydroxide (B78521) is recognized as a high-performance coagulant in water and wastewater treatment. icm.edu.pl Its efficacy stems from its polymeric structure, which contains highly cationic aluminum and zirconium species. nih.gov These complexes are adept at neutralizing the negative charges on suspended and colloidal particles present in water, leading to their aggregation into larger, more easily removable flocs. nih.gov This process, known as coagulation and flocculation, is fundamental to water clarification.
The primary mechanism of action involves the hydrolysis of the aluminum and zirconium ions in water, forming various hydroxylated species and polymeric chains. nih.gov These positively charged polymers and oligomers then adsorb onto the surfaces of negatively charged contaminants, such as clays, organic matter, and microorganisms, effectively neutralizing their surface charge. This allows the van der Waals forces to predominate, causing the particles to agglomerate.
Furthermore, the long-chain polymeric nature of some aluminum zirconium chloride hydroxide formulations can lead to a "sweep-floc" mechanism. In this process, the precipitated metal hydroxides enmesh and physically entrap suspended particles as they settle, further clarifying the water. chemsrc.com The presence of zirconium in the formulation can enhance the performance of the coagulant compared to traditional aluminum-based coagulants like aluminum sulfate (B86663) (alum) or polyaluminum chloride (PAC), particularly in terms of floc strength and effectiveness over a wider pH range. nhmrc.gov.au
Research has shown that polymeric aluminum zirconium chloride (PAZC) is effective in removing specific contaminants like fluoride (B91410) from water. Studies indicate that under optimal conditions, the flocculation mechanism is a combination of adsorption, electro-neutralization, and ion exchange. mdpi.com The resulting flocs are often dense and compact, which facilitates their removal through sedimentation or flotation. nih.gov
Table 1: Coagulation Performance of Aluminum-Based Coagulants
| Coagulant | Target Contaminant | Removal Efficiency | Optimal pH Range | Reference |
| Polymeric Aluminum Zirconium Chloride (PAZC) | Fluoride | Up to 92.2% | 5-7 | mdpi.com |
| Aluminum Chlorohydrate (ACH) | Turbidity, Phosphorus | High | 6-9 | nhmrc.gov.auwaterworld.com |
| Polyaluminum Chloride (PAC) | Turbidity, DOC, UV254 | Up to 96.3% (Turbidity) | ~6.0 | researchgate.net |
| Aluminum Sulfate (Alum) | Turbidity, DOC, UV254 | Up to 94.5% (Turbidity) | ~6.0 | researchgate.net |
Catalyst Support Materials
The chemical and structural properties of aluminum and zirconium compounds make them suitable for use as catalyst support materials. While direct research on this compound as a catalyst carrier is emerging, the characteristics of its constituent oxides, alumina (B75360) (Al₂O₃) and zirconia (ZrO₂), are well-established in catalysis. These materials offer high surface area, controlled porosity, and thermal stability, which are crucial for dispersing and stabilizing catalytically active metals. jwent.netyoutube.com
Alumina is widely used as a support for catalysts in processes like hydrotreating, reforming, and cracking in the petrochemical industry. mdpi.com Zirconia is known for its thermal stability and its ability to promote catalytic activity and selectivity in various reactions. icm.edu.pl The combination of aluminum and zirconium in a single support material can offer synergistic effects, such as enhanced thermal resistance and tailored surface acidity.
Layered double hydroxides (LDHs), which share structural similarities with the hydrolyzed forms of this compound, are investigated as catalyst precursors. acs.org The ability to intercalate different anions and the uniform dispersion of metal cations within the hydroxide layers make them promising for creating highly dispersed catalysts. acs.org Upon thermal treatment, these LDH structures can transform into mixed metal oxides with high surface areas and intimate mixing of the constituent metals, which is beneficial for catalytic applications. acs.org For instance, the synthesis of catalysts for alkene dimerization and oligomerization has been explored using zirconium-based complexes in conjunction with organoaluminum compounds. echemi.com
Adsorption Phenomena and Heavy Metal Sequestration
Complex metal hydroxides containing aluminum and zirconium have demonstrated significant potential as adsorbents for the removal of heavy metals and other contaminants from aqueous solutions. icm.edu.plnih.gov The high surface area and the presence of hydroxyl functional groups on the surface of these materials provide active sites for the binding of pollutants. nih.gov
Mechanisms of Ion Exchange in Layered Hydroxides
A key mechanism for the removal of anionic contaminants by materials like this compound is ion exchange. These compounds can form layered double hydroxide (LDH) structures, which consist of positively charged brucite-like layers and charge-balancing anions in the interlayer space. chemsrc.comchemicalbook.com
The general formula for an LDH is [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent cations, respectively, and Aⁿ⁻ is an exchangeable anion. chemicalbook.com In the case of aluminum zirconium compounds, the layered structure can facilitate the exchange of interlayer anions, such as chloride, with contaminant anions from the solution. icm.edu.plnih.gov
The efficiency and selectivity of this ion exchange process depend on several factors, including the charge density of the hydroxide layers, the size and charge of the interlayer anions, and the concentration and nature of the competing anions in the solution. chemsrc.com Research on nickel-aluminum-zirconium complex hydroxides has identified ion exchange with interlayer sulfate ions as a primary mechanism for the adsorption of chromate (B82759) ions. icm.edu.plnih.gov Similarly, zirconium-based ion exchangers have shown high selectivity for the removal of phosphate (B84403) and sulfate ions. icm.edu.pljwent.net
Granulation Methodologies for Adsorbent Development
For practical applications in water treatment, powdered adsorbents are often granulated to improve their handling, prevent clogging in columns, and facilitate their separation from treated water. mdpi.comnih.gov Several methodologies have been developed for the granulation of metal hydroxide adsorbents.
One common technique is extrusion , where the powdered adsorbent is mixed with a binder and water to form a paste, which is then forced through a die to create pellets or granules of a desired shape and size. mdpi.com Binders such as polyvinyl alcohol (PVA) are often used to provide mechanical strength to the granules. mdpi.com
Another method involves the use of a binder and drying . For instance, a nickel-aluminum-zirconium complex hydroxide (NAZ) has been granulated using colloidal silica (B1680970) as a binder. icm.edu.plnih.gov The mixture is dried, and the resulting solid is sieved to obtain granules of different particle sizes. icm.edu.plnih.gov The characteristics of the granulated adsorbent, such as specific surface area and the number of hydroxyl groups, can be influenced by the particle size. nih.gov
The choice of granulation method and binder can impact the adsorption capacity of the final material. Research has shown that for granulated NAZ, smaller particle sizes exhibit a larger specific surface area and higher adsorption capacity for chromium(VI) ions. nih.gov
Table 2: Adsorption Capacity of Granulated Metal Hydroxide Adsorbents
| Adsorbent | Target Contaminant | Granulation Method | Adsorption Capacity (mg/g) | Reference |
| Granulated Nickel-Aluminum-Zirconium Hydroxide (NAZ-S, <500 µm) | Chromium(VI) | Colloidal Silica Binder | ~27 (at 45°C) | mdpi.com |
| Granulated Nickel-Aluminum-Zirconium Hydroxide (NAZ-M, 500-1700 µm) | Chromium(VI) | Colloidal Silica Binder | ~25 (at 45°C) | mdpi.com |
| Granulated Nickel-Aluminum-Zirconium Hydroxide (NAZ-L, >1700 µm) | Chromium(VI) | Colloidal Silica Binder | ~22 (at 45°C) | mdpi.com |
| Granulated Fe-Al-Ce Hydroxide (GFAC) | Fluoride | Extrusion with PVA | 51.3 | mdpi.com |
| Granular Zirconium-Aluminum Hybrid Adsorbent (GZAHA) | Fluoride | Not specified | 65.07 | nih.gov |
Role in Formation of Thin Films and Nanomaterials
The constituent elements of this compound are pivotal in the synthesis of advanced materials such as thin films and nanomaterials. Solution-based methods like the sol-gel process are commonly employed for this purpose. In this technique, chemical precursors, often metal alkoxides or salts like aluminum chloride and zirconium oxychloride, are hydrolyzed and condensed to form a colloidal suspension (sol) that evolves into a gel network. youtube.comscispace.com This gel can then be deposited as a thin film or processed to yield nanoparticles.
The synthesis of alumina thin films, for example, can be achieved through the combustion synthesis of mixtures of aluminum nitrate (B79036) and a reducing agent. sciencetechindonesia.com By controlling the precursor ratios and annealing conditions, uniform films with specific dielectric properties can be fabricated. sciencetechindonesia.com Similarly, aluminum-doped zinc oxide thin films have been prepared via the sol-gel method, where the aluminum precursor influences the film's microstructure and electronic properties. researchgate.net
The synthesis of zirconium-based nanomaterials, such as zirconia (ZrO₂) nanoparticles, is also well-documented. nih.govnih.govHydrothermal synthesis is a prevalent method where aqueous solutions of zirconium precursors are subjected to high temperatures and pressures in an autoclave. sciencetechindonesia.comnih.gov This process allows for the formation of crystalline nanoparticles with controlled size and morphology. nih.govresearchgate.net The combination of aluminum and zirconium precursors in a single synthesis process, such as a sol-gel route, can lead to the formation of mixed-metal oxyhydroxide particles in the nanometer range. scispace.com These nanoparticles can serve as building blocks for creating more complex nanostructures or functional materials.
Future Research Directions and Unresolved Questions in Aluminum Zirconium Chloride Hydroxide Chemistry
Elucidating Complex Solution-Phase Equilibria
The behavior of aluminum zirconium chloride hydroxide (B78521) in aqueous solution is governed by a complex set of equilibria involving hydrolysis, olation, and polymerization of both aluminum and zirconium species. While it is known that these salts form various polycationic species in solution, a complete and quantitative understanding of these equilibria remains a significant challenge. nih.gov
Future research should focus on:
Thermodynamic and Kinetic Modeling: There is a pressing need for the development of robust thermodynamic and kinetic models to predict the speciation of aluminum zirconium chloride hydroxide in solution. This would involve the experimental determination of equilibrium constants for the various hydrolysis and polymerization reactions. Such models would be invaluable for optimizing the synthesis of these compounds and for understanding their mechanism of action in various applications.
Influence of Counter-ions and Buffers: The role of counter-ions, such as chloride, and buffering agents, like glycine (B1666218), is crucial in controlling the solution chemistry. nih.gov Glycine and other amino acids can act as ligands, influencing the hydrolysis and polymerization of the metal ions. mdpi.com Further research is needed to systematically investigate the effect of different counter-ions and to explore a wider range of buffering agents to tailor the solution equilibria for specific applications. The use of betaine (B1666868) as a stabilizing agent, for example, has been shown to slow the polymerization of zirconium species. epo.org
| Parameter | Influence on Equilibria | Unresolved Questions |
| pH | Drives hydrolysis and polymerization. nih.gov | Precise pH-dependent distribution of species. |
| Al/Zr Ratio | Determines the relative abundance of Al and Zr polymers. drugfuture.com | How does the ratio affect the formation of hetero-polymeric species? |
| Metal/Chloride Ratio | Affects the acidity and subsequent hydrolysis pathways. nih.gov | What is the quantitative relationship between this ratio and the size of polymeric species? |
| Ligands (e.g., Glycine) | Stabilizes certain species and buffers the solution. nih.govmdpi.com | What are the coordination modes and stability constants for various ligands? |
Advanced Characterization of Nanoscale Structures and Aggregates
In both solution and the solid state, this compound forms complex nanoscale structures and aggregates. A deeper understanding of these structures is essential for correlating them with performance in applications.
Future research directions include:
High-Resolution Imaging: The application of advanced imaging techniques such as cryo-transmission electron microscopy (cryo-TEM) is needed to visualize the morphology and aggregation of these complexes in a near-native state. This would provide direct evidence of the size and shape of the polymeric species that have been inferred from other techniques.
Advanced Scattering Techniques: Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for characterizing the size, shape, and interactions of nanoscale structures in solution and in solid matrices. researchgate.netornl.gov While some studies have been performed on related systems, a systematic SANS and SAXS investigation of this compound under varying conditions is still needed to build detailed structural models. ornl.govrsc.orgnih.govnih.gov
Solid-State NMR Spectroscopy: Solid-state 27Al NMR is a valuable tool for probing the coordination environment of aluminum in these complexes. pascal-man.com Future studies could employ advanced solid-state NMR techniques, such as two-dimensional correlation spectroscopy, to elucidate the connectivity between different aluminum and zirconium species within the solid material. While 27Al NMR has been used to study related systems, detailed studies on the specific this compound complexes are lacking. nih.gov
| Technique | Information Provided | Future Research Goal |
| Cryo-TEM | Direct visualization of nanoscale morphology. | Characterize the evolution of aggregate structure with changes in solution chemistry. |
| SAXS/SANS | Size, shape, and interaction of aggregates. researchgate.netornl.gov | Develop quantitative models of the hierarchical structure from primary polymers to large aggregates. |
| Solid-State NMR | Local coordination environment of Al and Zr. pascal-man.comnih.gov | Map the spatial arrangement of different metal centers within the solid-state structure. |
Mechanistic Insights into Solid-State Transformation and Aging
Upon drying and aging, this compound undergoes significant chemical and structural transformations. These changes can impact the material's properties and performance over time. Key unresolved questions in this area include:
Mechanism of Polymerization and Cross-linking: The precise mechanisms by which the initial solution-phase species polymerize and cross-link during drying and aging are not fully understood. Identifying the intermediate species and the reaction pathways is crucial for controlling the final properties of the solid material.
Kinetics of Aging: The kinetics of the aging process, including the rates of water loss, dehydroxylation, and further polymerization, need to be quantified. Studies on the thermal decomposition of related compounds like aluminum chloride hexahydrate provide a starting point, but specific data for this compound are needed. americanelements.com The aging process can be influenced by factors such as temperature, humidity, and the presence of ligands. nih.gov
Characterization of Aged Species: The chemical nature of the species formed during long-term aging is not well-characterized. Advanced analytical techniques are required to identify these often amorphous or poorly crystalline phases. Understanding these aged species is critical for predicting the long-term stability and efficacy of products containing these compounds.
| Process | Key Factors | Unresolved Mechanistic Questions |
| Drying | Temperature, humidity, solvent. | How do initial solution species transform into solid-state polymers? |
| Aging | Time, temperature, atmospheric conditions. nih.gov | What are the rates and pathways of solid-state polymerization and structural rearrangement? |
| Thermal Decomposition | Temperature, heating rate. nih.gov | What are the intermediate and final products of thermal decomposition? |
Design of Novel Inorganic Polymeric Architectures
The ability of aluminum and zirconium to form extended inorganic polymeric networks offers opportunities for the design of novel materials with tailored properties. While research has been conducted on zirconium-based polymers for ceramics, the use of this compound as a direct precursor for functional inorganic polymers is an area ripe for exploration. nih.govacs.orgbohrium.com
Future research should focus on:
Controlled Polymerization: Developing synthetic strategies to control the polymerization of this compound to form specific polymeric architectures, such as linear chains, branched polymers, or cross-linked networks. This could involve the use of structure-directing agents or templates.
Hybrid Organic-Inorganic Polymers: Creating hybrid materials by incorporating organic functionalities into the inorganic polymer backbone. This could be achieved by co-polymerizing this compound with functionalized organic monomers or by post-functionalizing the pre-formed inorganic polymer.
Porous Materials: Exploring the synthesis of porous materials from this compound precursors. The controlled removal of ligands or solvents from the solid-state material could lead to the formation of microporous or mesoporous structures with potential applications in catalysis, separation, and adsorption.
Tailoring Reactivity through Controlled Synthesis and Ligand Modification
The reactivity of this compound is highly dependent on its chemical composition and structure, which can be tailored through controlled synthesis and the use of specific ligands.
Key areas for future investigation include:
Precise Synthetic Control: Developing synthetic methods that allow for precise control over the Al/Zr ratio, the metal-to-chloride ratio, and the degree of hydrolysis. This would enable the synthesis of materials with well-defined structures and predictable reactivity.
Exploration of Novel Ligands: While glycine is commonly used, there is a vast chemical space of other potential ligands to be explored. drugfuture.comwikipedia.orgusp.orgspecialchem.com Research into how different ligands (e.g., other amino acids, hydroxy acids, polyols) influence the speciation, stability, and reactivity of the aluminum zirconium complexes is needed. mdpi.com For example, the use of oxidized maltodextrin (B1146171) as a ligand in aluminum-zirconium tanning complexes has been investigated to control reactivity. nih.gov
Functionalized Complexes: Synthesizing functionalized this compound complexes by incorporating ligands with specific chemical functionalities. This could lead to materials with novel catalytic, surface, or biological properties. The synthesis of zirconium complexes with redox-active ligands has demonstrated the potential for novel reactivity. nih.gov
| Modification Strategy | Desired Outcome | Research Question |
| Controlled Al/Zr and M/Cl Ratios | Tailored reactivity and performance. drugfuture.com | How can synthetic parameters be fine-tuned to achieve specific polymeric structures? |
| Novel Ligands | Enhanced stability, new functionalities. nih.gov | What is the impact of ligand structure on the coordination chemistry and reactivity of the complex? |
| Functionalized Ligands | Introduction of catalytic or other active sites. nih.gov | Can functionalized ligands be used to create "smart" materials that respond to external stimuli? |
Q & A
Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of aluminum zirconium chloride hydroxide?
To confirm the molecular structure and coordination environment, researchers should employ a combination of techniques:
- X-ray Diffraction (XRD) : Resolve the crystalline structure and verify the arrangement of Al³⁺, Zr⁴⁺, Cl⁻, and OH⁻ ions .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., Al–O–Zr bridging bonds, hydroxyl stretches) .
- Nuclear Magnetic Resonance (NMR) : Use ²⁷Al and ⁹¹Zr NMR to study local coordination environments, though challenges exist due to quadrupolar broadening for Al³⁺ .
- Electron Microscopy (SEM/TEM) : Assess particle morphology and elemental distribution via energy-dispersive X-ray spectroscopy (EDS) .
Q. How can stoichiometric ratios (Al/Zr and (Al+Zr)/Cl) be determined experimentally?
Follow the USP monographs’ methodology:
- Atomic Absorption Spectroscopy (AAS) or ICP-OES : Quantify Al and Zr concentrations after acid digestion .
- Potentiometric Titration : Determine chloride content using 0.05 N AgNO₃ with a calomel electrode .
- Calculate Ratios :
- Al/Zr Atomic Ratio : , where 26.98 and 92.97 are atomic weights corrected for hafnium impurities .
- (Al+Zr)/Cl Ratio : . Validate against USP limits (e.g., 1.5:1 to 0.9:1) .
Q. What precautions are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and eye protection to prevent skin/eye contact .
- Storage : Keep in airtight containers to prevent hydrolysis or reaction with atmospheric moisture .
Advanced Research Questions
Q. How can discrepancies in Al/Zr ratio measurements between XRF and ICP-OES be resolved?
Discrepancies often arise from matrix effects or hafnium interference in Zr quantification. Mitigation strategies include:
Q. What methodological challenges exist in synthesizing this compound-glycine complexes?
Key challenges involve:
- pH Control : Maintain pH 4–6 during glycine ligand addition to prevent Al/Zr hydroxide precipitation .
- Ligand Exchange Kinetics : Optimize reaction time (typically 12–24 hrs) to ensure complete glycine coordination .
- Purification : Use dialysis or ultrafiltration to remove unreacted glycine, verified via HPLC .
Q. How should researchers address conflicting data in the quantification of chloride content via titration vs. ion chromatography?
- Interference Check : Test for competing anions (e.g., sulfate, phosphate) that may bind Ag⁺ during titration .
- Sample Pretreatment : Use ion-exchange resins to isolate Cl⁻ before ion chromatography .
- Statistical Analysis : Apply Grubbs’ test to identify outliers and repeat analyses in triplicate .
Q. What advanced techniques are suitable for probing the hydrolysis behavior of this compound in aqueous systems?
- Dynamic Light Scattering (DLS) : Monitor particle size changes during hydrolysis at varying pH .
- Zeta Potential Measurements : Assess colloidal stability under different ionic strengths .
- Synchrotron X-ray Absorption Spectroscopy (XAS) : Study local structural changes around Al and Zr during hydrolysis .
Q. How can the anhydrous content of this compound be calculated from experimental data?
Use the USP assay formula:
Where = Al/Zr atomic ratio, = (Al+Zr)/Cl ratio, and coefficients derive from atomic/molecular weights .
Methodological Best Practices
Q. What are the key considerations for replicating synthesis protocols of this compound in peer-reviewed studies?
Q. How to optimize detection limits when analyzing trace this compound in environmental samples?
- Preconcentration : Use chelating resins (e.g., Chelex-100) to concentrate Al/Zr ions prior to ICP-MS .
- Matrix Matching : Prepare calibration standards in a background electrolyte mimicking the sample matrix .
- Signal Enhancement : Employ collision/reaction cells in ICP-MS to mitigate polyatomic interferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
